molecular formula C25H30N4O4S B2565676 N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-34-4

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Número de catálogo B2565676
Número CAS: 688054-34-4
Peso molecular: 482.6
Clave InChI: CZKPJIIKPSTQKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor effects with certain compounds displaying 1.5–3.0-fold more potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity Quinazolinone derivatives have also been evaluated for their antimicrobial activity. A study highlighted the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives and their testing against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. The results indicated promising antimicrobial activity, which could be leveraged for developing new antimicrobial agents (R. Al-Salahi et al., 2013).

Anticonvulsant Activity Further, quinazolinone derivatives have been explored for their anticonvulsant properties. A study by J. F. Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of 4(3H)-quinazolinones structurally related to methaqualone. The screening revealed compounds with promising anticonvulsant activity, highlighting the potential of quinazolinone derivatives in the development of new anticonvulsant drugs (J. F. Wolfe et al., 1990).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of two key starting materials: N-ethyl-3-methylaniline and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid. The N-ethyl-3-methylaniline is first reacted with propyl bromide to form N-ethyl-3-methylpropylaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-[3-(N-ethyl-3-methylanilino)propyl]anilide. The 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid is then reacted with butylamine to form 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Finally, the two intermediates are reacted together to form the desired compound.", "Starting Materials": [ "N-ethyl-3-methylaniline", "Propyl bromide", "3-chloropropionyl chloride", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "Butylamine" ], "Reaction": [ "N-ethyl-3-methylaniline + Propyl bromide -> N-ethyl-3-methylpropylaniline", "N-ethyl-3-methylpropylaniline + 3-chloropropionyl chloride -> N-[3-(N-ethyl-3-methylanilino)propyl]anilide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid + Butylamine -> 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide", "N-[3-(N-ethyl-3-methylanilino)propyl]anilide + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide -> N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] }

Número CAS

688054-34-4

Nombre del producto

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Fórmula molecular

C25H30N4O4S

Peso molecular

482.6

Nombre IUPAC

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C25H30N4O4S/c1-3-28(18-8-4-7-17(2)13-18)11-6-10-26-23(30)9-5-12-29-24(31)19-14-21-22(33-16-32-21)15-20(19)27-25(29)34/h4,7-8,13-15H,3,5-6,9-12,16H2,1-2H3,(H,26,30)(H,27,34)

Clave InChI

CZKPJIIKPSTQKM-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.